molecular formula C18H15FN2OS B3720099 (5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3720099
M. Wt: 326.4 g/mol
InChI Key: IOAPKCVVACTRPA-MHWRWJLKSA-N
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Description

(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring substituted with a 2,3-dimethylanilino group and a 2-fluorophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2,3-dimethylaniline with 2-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, often involving a catalyst and a solvent to facilitate the formation of the thiazole ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one is unique due to its specific substitution pattern and the presence of both an anilino group and a fluorophenylmethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-11-6-5-9-15(12(11)2)20-18-21-17(22)16(23-18)10-13-7-3-4-8-14(13)19/h3-10H,1-2H3,(H,20,21,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAPKCVVACTRPA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC=C3F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3F)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5E)-2-(2,3-dimethylanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one

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